molecular formula C10H12O3 B1296879 Isopropyl 3-hydroxybenzoate CAS No. 53631-77-9

Isopropyl 3-hydroxybenzoate

Cat. No. B1296879
CAS RN: 53631-77-9
M. Wt: 180.2 g/mol
InChI Key: VANDBVAFPVUVNX-UHFFFAOYSA-N
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Description

Isopropyl 3-hydroxybenzoate, also known as propan-2-yl 3-hydroxybenzoate, is a chemical compound with the molecular formula C10H12O3 . It is used in various applications due to its properties .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The InChI code for this compound is 1S/C10H12O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 180.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 3 and a Topological Polar Surface Area of 46.5 Ų .

Scientific Research Applications

Corrosion Inhibition in Stainless Steel

Isopropyl 3-hydroxybenzoate, also known as 3-hydroxybenzoic acid, has been explored as a corrosion inhibitor for AISI 316L stainless steel in environmentally-friendly pickling solutions. Studies have shown that the efficiency of 3-hydroxybenzoic acid as a corrosion inhibitor increases with its concentration, and the Frumkin isotherm model best describes its inhibition mechanism (Narváez, Cano, & Bastidas, 2005).

Antibacterial Properties

Research has indicated that isopropyl p-hydroxybenzoate, synthesized using toluene-p-sulfomoc acid as a catalyst, exhibits strong antibacterial properties, particularly effective against bacteria in rancid creamery products (Chen Zhong-sheng, 2006).

Analytical Method Development

Isopropyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate, a compound related to this compound, has been a subject of analytical method development in pharmacokinetics. High-performance liquid chromatography-electrospray ion-trap mass spectrometry (HPLC-ESI-MSn) has been established for its determination in plasma and tissue in rabbits (Zheng Xiao-hui, 2009).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Isopropyl 3-hydroxybenzoate . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Isopropyl 3-hydroxybenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with hydroxybenzoate synthase, an enzyme involved in the biosynthesis of hydroxybenzoic acids . These interactions are crucial for the compound’s role in metabolic pathways, influencing the synthesis and degradation of aromatic compounds. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, affecting their activity and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, hydroxybenzoic acids, including this compound, have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress . Additionally, these compounds can affect the expression of genes involved in inflammatory responses, thereby influencing cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of its use. For example, it may inhibit enzymes involved in the degradation of hydroxybenzoic acids, thereby increasing their concentration and activity within the cell . These interactions can lead to changes in gene expression, particularly genes involved in metabolic pathways and stress responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive cellular responses, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of aromatic compounds. It interacts with enzymes such as hydroxybenzoate synthase and other enzymes in the shikimic acid pathway . These interactions can affect the flux of metabolites through these pathways, influencing the overall metabolic balance within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its availability and activity. The transport mechanisms ensure that this compound reaches its target sites within the cell, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of this compound can affect its activity and function, as it interacts with different biomolecules in various cellular environments.

properties

IUPAC Name

propan-2-yl 3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANDBVAFPVUVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40342077
Record name Isopropyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53631-77-9
Record name Isopropyl 3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40342077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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